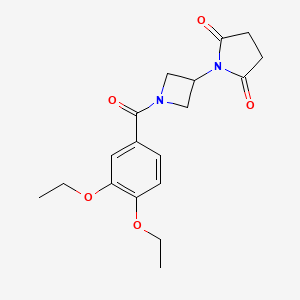

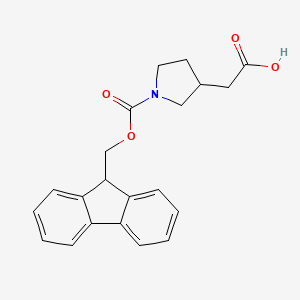

![molecular formula C8H13BrO B2624094 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2416231-11-1](/img/structure/B2624094.png)

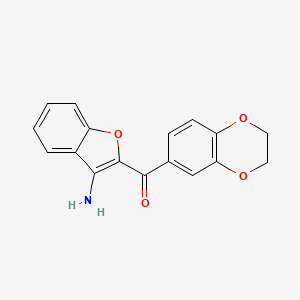

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a chemical compound with the CAS Number: 2413876-88-5 . It is a liquid at room temperature and has a molecular weight of 205.09 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific reactions involving this compound are not available, it’s important to note that bridged compounds like this one are less likely to undergo SN1 reactions due to the strain in the molecule .Wirkmechanismus

The mechanism of action of BMOP is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell growth and division. It may also act as an alkylating agent, causing damage to DNA and preventing cancer cells from replicating.

Biochemical and Physiological Effects:

BMOP has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BMOP in lab experiments is its high potency and selectivity for cancer cells, which makes it a promising candidate for drug development. However, its complex structure and synthesis method may limit its use in large-scale production.

Zukünftige Richtungen

There are a number of future directions for research on BMOP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other areas such as pain management and neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of BMOP derivatives and analogues may lead to the discovery of even more potent and selective compounds for drug development.

Synthesemethoden

BMOP can be synthesized through a variety of methods, including the reaction of 1,5-cyclooctadiene with bromine and subsequent treatment with methyl magnesium bromide. Another method involves the reaction of 2-methyl-2-butene with bromine and subsequent cyclization with sodium ethoxide.

Wissenschaftliche Forschungsanwendungen

BMOP has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment and pain management. It has been shown to have potent antitumor activity in vitro and in vivo, and may be effective in the treatment of breast cancer, lung cancer, and melanoma.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H227, H302, H315, H318, and H335 suggest that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOHNVMVPLCTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

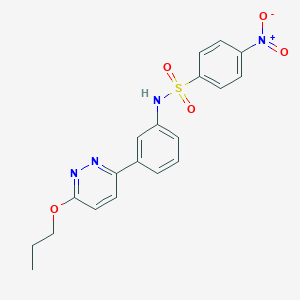

![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)

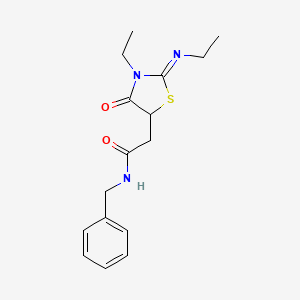

![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide](/img/structure/B2624024.png)

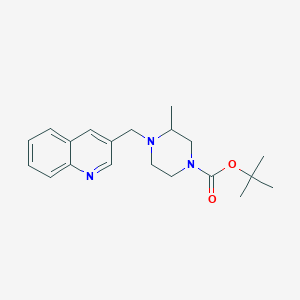

![4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether](/img/structure/B2624027.png)

![[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2624034.png)